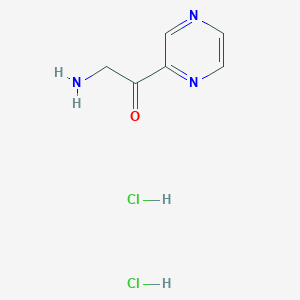

2-Amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride

CAS No.: 2138191-13-4

Cat. No.: VC4992646

Molecular Formula: C6H9Cl2N3O

Molecular Weight: 210.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138191-13-4 |

|---|---|

| Molecular Formula | C6H9Cl2N3O |

| Molecular Weight | 210.06 |

| IUPAC Name | 2-amino-1-pyrazin-2-ylethanone;dihydrochloride |

| Standard InChI | InChI=1S/C6H7N3O.2ClH/c7-3-6(10)5-4-8-1-2-9-5;;/h1-2,4H,3,7H2;2*1H |

| Standard InChI Key | AAQKCBDFXILVMF-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C(=O)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) attached to an ethanone backbone. The ketone group at position 1 of the ethanone chain is substituted with an amino group (), while the dihydrochloride salt form introduces two chloride ions () via protonation of the amine . The SMILES notation explicitly defines this structure, highlighting the connectivity between the pyrazine ring (), ketone (), and ammonium groups .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, reveals polymorphic forms depending on the counterion (e.g., hydrochloride vs. hydrobromide) . While direct crystallographic data for 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride is unavailable, its structural similarity to bk-2C-B suggests potential polymorphism, a critical consideration in pharmaceutical formulation . Nuclear magnetic resonance (NMR) spectroscopy of related compounds shows distinct peaks for aromatic protons (pyrazine: δ 8.5–9.0 ppm), ketone carbonyls (δ 195–205 ppm in NMR), and ammonium protons (broad signals at δ 2.5–3.5 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The Delépine reaction, involving the reaction of α-brominated intermediates with hexamethylenetetramine (HMTA), is a common method for synthesizing primary amines from ketones . For 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride, this likely involves:

-

Bromination of 1-(pyrazin-2-yl)ethan-1-one to form α-bromo-1-(pyrazin-2-yl)ethan-1-one.

-

Reaction with HMTA to generate a quaternary ammonium salt.

-

Acidic hydrolysis (e.g., HCl) to yield the primary amine as a dihydrochloride salt .

This route aligns with the synthesis of bk-2C-B, where hydrochloric acid hydrolysis produced a hydrochloride salt . Industrial manufacturers like MolCore employ high-purity synthetic protocols under ISO-certified conditions, achieving purities ≥97% .

Byproducts and Analytical Challenges

Gas chromatography–mass spectrometry (GC-MS) analysis of underivatized samples may artifactually generate decomposition products such as 1-(pyrazin-2-yl)ethanone and pyrazine dimers due to thermal instability . Liquid chromatography (LC) methods circumvent this issue, providing accurate quantification without decomposition .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances water solubility compared to the free base, a property critical for biomedical applications. While exact solubility data are unavailable, analogous compounds (e.g., 2-amino-1-piperazin-1-yl-ethanone dihydrochloride) exhibit high solubility in aqueous solutions and polar solvents like methanol . The compound is stable under recommended storage conditions (2–8°C, inert atmosphere) but degrades upon exposure to strong oxidizing agents, releasing hazardous gases such as hydrogen chloride and nitrogen oxides .

Table 1: Key Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.06 g/mol | |

| Predicted CCS () | 131.4 (^- adduct) | |

| Stability | Stable in inert atmospheres |

Spectral Characteristics

High-resolution mass spectrometry (HRMS) of the protonated molecule () predicts a mass-to-charge ratio () of 144.11315 and a collision cross section (CCS) of 131.7 . Fourier-transform infrared (FTIR) spectroscopy would reveal stretches for the ketone carbonyl (), aromatic C–N (), and ammonium N–H () .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s amino ketone motif is a versatile building block for synthesizing heterocyclic drugs. For example, pyrazine derivatives are integral to antituberculosis agents (e.g., pyrazinamide) and kinase inhibitors . Its dihydrochloride form improves bioavailability by enhancing solubility, a common strategy in prodrug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume